molecular formula C9H20O B3059405 5-Ethyl-1-heptanol CAS No. 998-65-2

5-Ethyl-1-heptanol

Cat. No. B3059405
CAS RN: 998-65-2
M. Wt: 144.25 g/mol
InChI Key: GOJBFVJUMYSMJJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-heptanol is a chemical compound with the molecular formula C10H22O . It is also known by other names such as 1-Heptanol, 5-ethyl-5-methyl-, 5-Ethyl-5-methylheptan-1-ol, and 5,5-diethyl-1-hexanol .


Synthesis Analysis

The synthesis of 5-Ethyl-1-heptanol or similar compounds typically involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 5-Ethyl-1-heptanol molecule contains a total of 29 bonds. There are 9 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Alcohols like 5-Ethyl-1-heptanol can undergo oxidation reactions to produce aldehydes, ketones, and carboxylic acids . The oxidizing agent used in these reactions is normally a solution of sodium or potassium dichromate (VI) acidified with dilute sulfuric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethyl-1-heptanol include its molecular weight, boiling temperature, critical temperature, critical pressure, density, and enthalpy .

Scientific Research Applications

Rheological and Dielectric Properties

  • Monohydroxy alcohols like 5-methyl-3-heptanol exhibit unique relaxational behavior, which is intermediate between large and small Debye processes. This is significant for understanding the dynamics of molecular interactions in such compounds (Gainaru et al., 2014).

Supramolecular Structures and Confinement Effects

  • The molecular dynamics and hydrogen-bonding patterns of monohydroxy alcohols, including similar compounds to 5-Ethyl-1-heptanol, change significantly when confined in nanoscale pores. This has implications for nanotechnology and materials science (Talik et al., 2020).

Surface Tension and Heat Transfer

  • The addition of compounds like 1-heptanol to water influences the surface tension, which is crucial in heat transfer applications. This knowledge can be applied in enhancing the efficiency of heat exchangers (Kumar et al., 2020).

Binary Mixture Thermophysical Properties

  • The study of binary mixtures containing compounds like 1-heptanol reveals significant insights into molecular interactions. This is vital for the development of new materials and understanding solution properties (Sandhya et al., 2017).

Glass Forming and Structural Behavior

  • Monohydroxy alcohols, similar to 5-Ethyl-1-heptanol, show anomalous behavior near specific temperatures, possibly due to hydrogen bond cooperativity. This has implications for understanding the glass-forming processes and material properties (Bauer et al., 2013).

Catalysis and Chemical Reactions

  • Research into catalysis, particularly in the production of higher alcohols like 2-ethyl-1-hexanol from ethanol, demonstrates the potential for sustainable chemical processes. This research is essential for developing environmentally friendly industrial practices (Patel et al., 2015).

Infrared Spectroscopy and Molecular Structure

  • Infrared spectroscopy of heptanol isomers, including studies on branching effects, provides deep insights into molecular structure and aggregation in associating systems. This is crucial for the design and synthesis of complex organic molecules (Serra et al., 2017).

Safety and Hazards

5-Ethyl-1-heptanol, like other alcohols, can be a combustible liquid and may cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-ethylheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-9(4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBFVJUMYSMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626148
Record name 5-Ethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1-heptanol

CAS RN

998-65-2
Record name 5-Ethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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